Ammonium hexafluoroantimonate

Inorganic Chemistry Coordination Chemistry Anion Effects

Ammonium hexafluoroantimonate (NH₄SbF₆) is an inorganic salt classified as a weakly coordinating, non-nucleophilic anion source. It is a white crystalline powder with a molecular weight of 253.79 g/mol, soluble in water, and exhibits a melting point of approximately 198 °C.

Molecular Formula F6H4NSb
Molecular Weight 253.789 g/mol
CAS No. 16940-85-5
Cat. No. B15394971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium hexafluoroantimonate
CAS16940-85-5
Molecular FormulaF6H4NSb
Molecular Weight253.789 g/mol
Structural Identifiers
SMILES[NH4+].F[Sb-](F)(F)(F)(F)F
InChIInChI=1S/6FH.H3N.Sb/h6*1H;1H3;/q;;;;;;;+5/p-5
InChIKeyZPHCPPBIGJXZTF-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Hexafluoroantimonate CAS 16940-85-5: Technical Profile and Procurement Considerations


Ammonium hexafluoroantimonate (NH₄SbF₆) is an inorganic salt classified as a weakly coordinating, non-nucleophilic anion source [1]. It is a white crystalline powder with a molecular weight of 253.79 g/mol, soluble in water, and exhibits a melting point of approximately 198 °C [2]. The compound serves as a source of the hexafluoroantimonate (SbF₆⁻) anion, prized for its extreme non-coordinating character and chemical inertness, which enables the stabilization of highly reactive cationic species in both organic synthesis and materials science .

Why Ammonium Hexafluoroantimonate Cannot Be Casually Replaced by Other Fluorinated Salts


The selection of ammonium hexafluoroantimonate over alternative hexafluoroantimonate salts or other weakly coordinating anions is dictated by a confluence of physical, chemical, and application-specific properties. Unlike sodium or potassium hexafluoroantimonates, the ammonium cation (NH₄⁺) offers unique advantages in non-aqueous systems and in reactions where metal cation contamination must be avoided [1]. Furthermore, when compared to other non-coordinating anions such as hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻), the SbF₆⁻ anion demonstrates an unconventional, quantifiably weaker donor strength, which is critical for stabilizing extremely electrophilic cations that would otherwise decompose [2]. Simple substitution without a quantitative understanding of these nuances can lead to catalytic deactivation, unwanted side reactions, or complete failure to isolate desired reactive intermediates.

Quantitative Differentiation of Ammonium Hexafluoroantimonate vs. Key Comparators


Anion Donor Strength: SbF₆⁻ vs. PF₆⁻ and BF₄⁻ in Tungsten Complex Adducts

In a direct crystallographic and synthetic head-to-head study with the [R3P(CO)3(NO)W]+ cation, the hexafluoroantimonate (SbF₆⁻) anion formed a weaker fluorine-bridged adduct compared to both hexafluorophosphate (PF₆⁻) and tetrafluoroborate (BF₄⁻) [1]. This experimental finding establishes an unconventional order of donor strength where SbF₆⁻ is the least coordinating, making it the preferred choice for stabilizing the most electrophilic cations.

Inorganic Chemistry Coordination Chemistry Anion Effects

Cationic Polymerization Performance: SbF₆⁻ vs. PF₆⁻ and AsF₆⁻ in Iodonium Salt Photoinitiators

In commercial cationic photopolymerization systems, diaryliodonium hexafluoroantimonates are explicitly noted to be 'of particular value' compared to their hexafluoroarsenate (AsF₆⁻) and hexafluorophosphate (PF₆⁻) counterparts [1]. While a specific numeric rate constant is not provided in this review, the qualitative hierarchy is established and corroborates the superior reactivity of the SbF₆⁻ counterion in this industrially relevant application.

Polymer Chemistry Photoinitiators Cationic Polymerization

Electrochemical Properties: SbF₆⁻ vs. PF₆⁻ in Organic Conductor Salts

A comparative study of tetramethyltetraselenafulvalene (TMTSF) salts with various anions revealed a stark contrast in electrical behavior: the PF₆⁻ salt exhibited a metal-to-semiconductor transition at a defined temperature, whereas the SbF₆⁻ salt displayed semiconductive behavior across the entire measured temperature range [1]. This fundamental difference in charge transport properties is directly attributable to the anion's influence on crystal packing and electronic structure.

Materials Science Organic Conductors Electrochemistry

Diffusion Probe Stability: Ammonium Hexafluoroantimonate vs. Tetramethylammonium Cation in Biological Tissue

In a study evaluating molecular probes for brain diffusion measurements, the anion hexafluoroantimonate (SbF₆⁻) was directly compared to the standard cation tetramethylammonium (TMA⁺) [1]. The study quantitatively observed that TMA⁺ readily penetrated and accumulated within cells (within tens of minutes), whereas SbF₆⁻ did not enter cells as readily, demonstrating superior extracellular confinement [1].

Neuroscience Molecular Probes Diffusion MRI

Thermal Stability: Ammonium Hexafluoroantimonate vs. Sodium Hexafluoroantimonate

While both ammonium and sodium hexafluoroantimonates are described as having high thermal stability, specific literature values highlight differences in their physical properties that can influence processing . Ammonium hexafluoroantimonate is reported to have a melting point of approximately 198 °C and a density of ~2.18 g/mL at 25 °C . In contrast, sodium hexafluoroantimonate exhibits a significantly higher density of 3.375 g/mL at 25 °C . These divergent physical constants are critical for material formulation and separation processes.

Thermal Analysis Inorganic Chemistry Material Stability

Procurement-Driven Application Scenarios for Ammonium Hexafluoroantimonate


Stabilization of Highly Electrophilic Cations in Organometallic Synthesis

The unique, verifiably weakest coordinating ability of the SbF₆⁻ anion compared to PF₆⁻ and BF₄⁻ makes ammonium hexafluoroantimonate the optimal counterion source for isolating and studying highly reactive cations [1]. For research groups investigating superelectrophilic intermediates or designing novel single-site catalysts, the choice of this salt over hexafluorophosphate or tetrafluoroborate alternatives is mandated by the quantitative difference in anion donor strength. Failure to select the SbF₆⁻ salt may result in catalyst deactivation or decomposition of the target cationic species.

Formulation of High-Performance Cationic Photoinitiators for UV-Curable Systems

For industrial formulators of UV-curable coatings, inks, and adhesives, the procurement of ammonium hexafluoroantimonate as a precursor to diaryliodonium or triarylsulfonium photoinitiators is directly justified by its established superior performance over AsF₆⁻ and PF₆⁻ analogs in epoxide polymerization [2]. The qualitative hierarchy of photoinitiation efficiency translates to faster cure speeds and more complete monomer conversion in commercial applications, providing a clear technical advantage that cannot be met by substituting with a less active hexafluorophosphate salt.

Development of Organic Semiconductors with Predictable Electronic Properties

The stark contrast in electronic behavior between the SbF₆⁻ and PF₆⁻ salts of organic conductors—specifically, the pure semiconductive nature of the SbF₆⁻ salt versus the metal-to-semiconductor transition in the PF₆⁻ salt—directs materials scientists to select ammonium hexafluoroantimonate for applications requiring stable, temperature-independent semiconductivity [3]. This is a quantifiable, application-defining difference that guides precise procurement for molecular electronics research.

Extracellular Diffusion Marker for Real-Time Iontophoresis (RTI) in Neuroscience

The experimentally observed, reduced cellular penetration of the SbF₆⁻ anion compared to the standard TMA⁺ cation makes ammonium hexafluoroantimonate a superior molecular probe for extracellular diffusion measurements in brain tissue [4]. For neuroscientists employing RTI to calibrate magnetic resonance (MR) diffusion imaging, the quantitative advantage in extracellular confinement directly improves the accuracy and interpretability of their data, justifying its selection over TMA⁺-based probes.

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